![molecular formula C16H15ClN6O4S B5563376 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea](/img/structure/B5563376.png)
1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of multiple functional groups, such as the sulfonyl, triazinyl, and furan rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea typically involves multi-step reactions. One common method starts with the chlorination of phenylsulfonyl chloride to introduce the 2-chlorophenyl group. This is followed by the reaction with 4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylurea group is known to bind to certain proteins, altering their activity and leading to the desired biological effect. The triazinyl and furan rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(pyridin-2-yl)-1,3,5-triazin-2-yl]urea: Similar structure but with a pyridine ring instead of a furan ring.
1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(thiophen-2-yl)-1,3,5-triazin-2-yl]urea: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea distinguishes it from other similar compounds. The furan ring imparts unique electronic properties and reactivity, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4S/c1-23(2)15-19-13(11-7-5-9-27-11)18-14(20-15)21-16(24)22-28(25,26)12-8-4-3-6-10(12)17/h3-9H,1-2H3,(H2,18,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMIWYHGSNAICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)
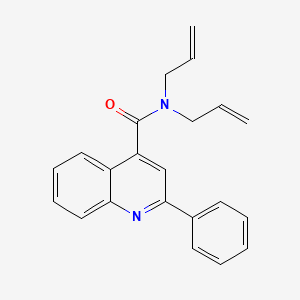
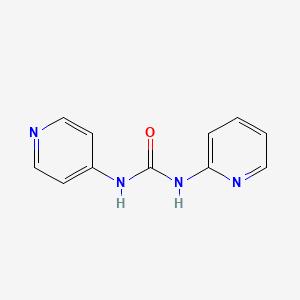
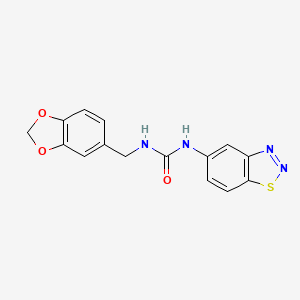

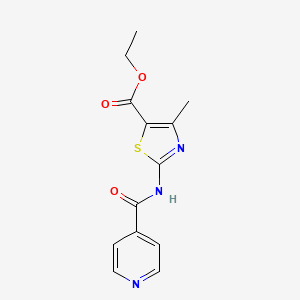
![1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)
![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)
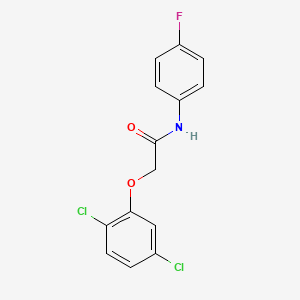
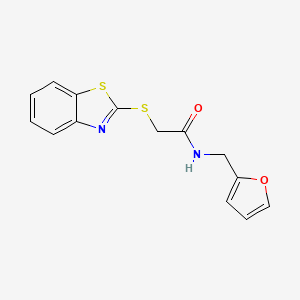
![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)
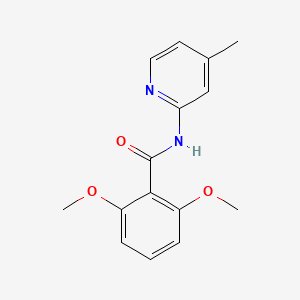
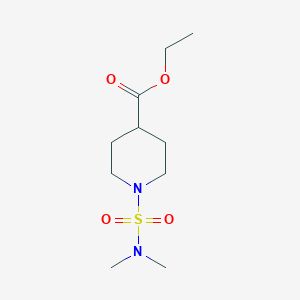
![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)
